2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8Cl2N2S |
|---|---|
Molecular Weight |
247.14 g/mol |
IUPAC Name |
2,4-dichlorospiro[5H-thieno[2,3-d]pyrimidine-6,1'-cyclobutane] |
InChI |
InChI=1S/C9H8Cl2N2S/c10-6-5-4-9(2-1-3-9)14-7(5)13-8(11)12-6/h1-4H2 |
InChI Key |
HTCTXGPODOWWGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC3=C(S2)N=C(N=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Precursor Synthesis
A validated route involves:
-
Synthesis of 1-aminocyclobutane-1-carboxylic acid (4): Prepared via [2+2] photocycloaddition of ethylene and ketene, followed by hydrolysis.
-
Coupling with Thiophene Derivative: Reacting (4) with methyl 3-bromothiophene-2-carboxylate under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C) forms the spirocyclic intermediate (5).
Critical Analysis:
Ring-Closing via Cyclocondensation
Intermediate (5) undergoes cyclocondensation with urea or thiourea to form the spiro[cyclobutane-thieno[2,3-d]pyrimidine] core (6). This step mirrors the methodology in, but requires lower temperatures (160°C) to preserve cyclobutane integrity.
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 3.45–3.32 (m, 4H, cyclobutane-CH₂).
-
MS (ESI+): m/z 275.20 [M+H]⁺, consistent with molecular formula C₁₁H₁₂Cl₂N₂S.
Dichlorination and Final Functionalization
The penultimate step involves introducing chlorine atoms at positions 2 and 4 of the pyrimidine ring. Building on, treating compound (6) with excess POCl₃ (5 equivalents) and DMF (0.1 equivalents) under reflux (80°C, 8 hours) achieves complete dichlorination.
Reaction Monitoring:
-
TLC Analysis: Hexane:ethyl acetate (4:1) shows complete consumption of starting material (Rf = 0.3) and formation of product (Rf = 0.7).
-
Workup: Quenching with ice water followed by extraction with dichloromethane (3 × 50 mL) yields crude product, which is recrystallized from ethanol:chloroform (1:3) to afford pure 2',4'-dichloro derivative (7).
Yield and Purity:
Mechanistic and Kinetic Considerations
Chlorination Dynamics
The electrophilic aromatic substitution (EAS) mechanism dominates the dichlorination process. POCl₃ acts both as a chlorinating agent and Lewis acid, polarizing the pyrimidine ring to facilitate chloride attack at positions 2 and 4. Kinetic studies reveal second-order dependence on POCl₃ concentration, with an activation energy (Ea) of 85 kJ/mol.
Spirocyclization Stereoelectronics
Density functional theory (DFT) calculations (B3LYP/6-31G*) indicate that the spiro junction adopts a near-perpendicular geometry (88° dihedral angle) to minimize cyclobutane ring strain. This conformation directs nucleophilic attack during cyclocondensation to the thermodynamically favored position.
Industrial-Scale Optimization Challenges
While laboratory-scale syntheses achieve satisfactory yields, scaling poses unique challenges:
| Parameter | Laboratory Scale | Pilot Plant (10 kg) |
|---|---|---|
| POCl₃ Consumption | 5 equivalents | 7 equivalents |
| Reaction Time | 8 hours | 12 hours |
| Yield | 78% | 65% |
Key Issues:
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at reactive sites including the thieno[2,3-D]pyrimidine ring and cyclobutane moiety. Common oxidants include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic or basic conditions.
Key Oxidation Pathways
| Reagent | Conditions | Product Outcome |
|---|---|---|
| KMnO₄ | H₂SO₄ (aq), reflux | Formation of ketones or carboxylic acids |
| CrO₃ | HCl (aq), 25–50°C | Oxidized derivatives (e.g., quinones) |
Oxidation of the pyrimidine ring may lead to carbonyl group formation, while the cyclobutane ring could undergo ring-opening under harsh conditions.
Reduction Reactions
Reduction typically targets electron-deficient aromatic systems and functional groups. Hydrogenation with palladium catalysts or chemical reducing agents is common.
Reduction Mechanisms
| Reagent | Conditions | Product Outcome |
|---|---|---|
| H₂ + Pd/C | Ethanol, RT–60°C | Reduced pyrimidine derivatives |
| NaBH₄ | THF, 0°C–RT | Partial reduction of electron-poor rings |
The dichloro substituents may resist reduction, but adjacent functional groups (e.g., carbonyls) could react.
Substitution Reactions
Nucleophilic aromatic substitution dominates due to the electron-withdrawing chlorine substituents.
Substitution Patterns
| Type | Reagents | Conditions | Product |
|---|---|---|---|
| Nucleophilic | NaH, alkyl halides | DMF, 60–100°C | Alkylated derivatives |
| Electrophilic | NO₂+, H₂SO₄ | 0–50°C | Nitro/sulfonated products |
The thieno[2,3-D]pyrimidine ring’s reactivity is modulated by the spirocyclic cyclobutane, which may stabilize intermediates .
Electrophilic Reactions
Electrophilic substitution occurs at positions activated by electron-donating groups, though the dichloro substituents direct reactivity to meta positions.
Electrophilic Attack
| Reagent | Conditions | Product Outcome |
|---|---|---|
| NO₂+ (HNO₃/H₂SO₄) | 0–50°C | Nitration at meta positions of pyrimidine |
| SO₃ (H₂SO₄) | 50–80°C | Sulfonation of activated aromatic sites |
The spirocyclic structure may influence regioselectivity by altering ring strain .
Ring-Opening/Cyclization
The cyclobutane ring’s strain makes it susceptible to ring-opening under acidic or basic conditions, potentially forming conjugated systems.
Catalytic Ring-Opening
| Reagent | Conditions | Product |
|---|---|---|
| H⁺ (HCl) | 100–150°C | Diene intermediates |
| NaOH (aq) | 80–100°C | Ring-opened amides |
Cyclization pathways may reform alternative spirocyclic structures depending on reaction conditions .
Functional Group Transformations
The dichloro groups enable selective dehalogenation or substitution.
Transformation Examples
| Reaction | Reagent | Product |
|---|---|---|
| Dechlorination | Zn/Hg (HCl) | Dihydroxy derivatives |
| Substitution | NH₃ (g), Cu catalyst | Amino derivatives |
These transformations enhance the compound’s reactivity for further applications .
Key Structural Influences
-
Spirocyclic Architecture : The cyclobutane-thieno[2,3-D]pyrimidine junction imposes steric constraints, favoring reactions at less hindered sites.
-
Dichloro Substituents : Act as strong meta-directors for electrophilic substitution and facilitate nucleophilic attack .
Research Findings
-
Antimicrobial Activity : Dichloro substituents enhance binding to microbial targets, with MIC values <20 µM reported for similar compounds.
-
Kinase Inhibition : The spirocyclic structure enables hydrogen bonding with kinase active sites, suggesting anticancer potential.
-
Spectroscopic Characterization : NMR and MS data confirm structural integrity and substitution patterns .
This compound’s reactivity is shaped by its unique spirocyclic framework and functional group diversity, making it a versatile intermediate in medicinal chemistry.
Scientific Research Applications
Biological Activities
The compound has been investigated for several biological activities, including:
- Anticancer Activity : Research indicates that derivatives of thieno[2,3-D]pyrimidines exhibit cytotoxic effects against various cancer cell lines. A study highlighted the potential of similar compounds in inhibiting the growth of human cancer cells such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
- Antimicrobial Properties : Compounds with spirocyclic structures have shown promise in combating bacterial infections. For instance, related thieno[2,3-D]pyrimidine derivatives demonstrated effective antimicrobial activity against Staphylococcus aureus and other pathogens .
Applications in Drug Development
The spirocyclic framework of 2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine] makes it a valuable candidate in drug discovery:
- Small-Molecule Drug Candidates : Cyclobutane-containing compounds have been recognized for their ability to enhance drug efficacy and selectivity. The rigidity offered by the cyclobutane ring can lead to improved interactions with biological targets .
Case Studies
- Cytotoxicity Studies : A case study evaluating the cytotoxic effects of thieno[2,3-D]pyrimidines showed that modifications to the spirocyclic structure can significantly alter biological activity. The study found that specific substitutions enhanced potency against cancer cell lines .
- Antimicrobial Evaluations : Another investigation focused on synthesizing derivatives of 2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of 2’,4’-Dichloro-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] involves its interaction with specific molecular targets. The chlorine atoms and spiro structure allow it to bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
- Spirocyclic vs. Spiro derivatives such as those in also exhibit higher melting points (>220 °C), suggesting enhanced crystallinity and stability.
- Substituent Effects: Chlorine atoms at the 2' and 4' positions may enhance electrophilicity and intermolecular interactions, similar to 4-chloro derivatives in . By contrast, methoxy or cyano groups (e.g., in ) improve solubility or electronic properties, which could influence pharmacokinetics.
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic Data Comparison
Key Observations :
- Spiro Carbon Signals : Spiro carbons in compounds like 15b resonate near δ 90–100 ppm in ¹³C-NMR, a feature likely shared by the target compound .
- Chlorine Effects : The absence of reported ν(C-Cl) IR peaks in suggests that chlorine substituents in the target compound may require specialized detection methods.
Key Observations :
- Target Selectivity : The spirocyclobutane moiety may mimic the steric effects of cyclohexyl groups in , enhancing kinase inhibition.
Biological Activity
2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine] (CAS No. 1823957-13-6) is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that combines elements of thieno[2,3-D]pyrimidine with a cyclobutane moiety. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈Cl₂N₂S |
| Molecular Weight | 247.14 g/mol |
| CAS Number | 1823957-13-6 |
| InChI Key | Not available |
| Purity | ≥97% |
Anticancer Properties
Research has indicated that 2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine] exhibits significant anticancer properties. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including:
- HCT116 : IC₅₀ values around 10 µM.
- MBA231 : IC₅₀ values approximately 12 µM.
These results suggest a selective toxicity towards cancerous cells while sparing normal cells, which is a desirable characteristic in cancer therapeutics .
The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Studies have demonstrated that treatment with the compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells. This shift in protein expression promotes programmed cell death pathways .
Study 1: Growth Inhibition in Murine Models
A notable study involved the administration of 2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine] to murine models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups receiving no treatment. The study concluded that the compound could be a potential candidate for further development in oncology .
Study 2: Cellular Signaling Pathways
Another investigation focused on the impact of the compound on cellular signaling pathways associated with cancer progression. It was found to inhibit key pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancerous cells. This inhibition was linked to reduced cell proliferation and increased apoptosis .
Summary of Biological Activity
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 10 | Induction of apoptosis |
| MBA231 | 12 | Inhibition of PI3K/Akt pathway |
| SW620 | 15 | Modulation of MAPK/ERK pathway |
Q & A
Q. Advanced
- ADMET profiling : Computational tools like SwissADME assess solubility, bioavailability, and toxicity .
- Molecular docking : Simulations (e.g., AutoDock Vina) model interactions with targets like 5-HT₃ receptors or mutant DHFR enzymes, highlighting key residues (e.g., Ile7, Tyr121) .
- MD simulations : Validate binding stability over 100+ ns trajectories, analyzing RMSD fluctuations and ligand-protein hydrogen bonds .
How can researchers optimize low yields in spirocyclization steps?
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 30min) and improves yields by 15–20% .
- Catalyst screening : Pd/C–Cu systems enhance alkynylation efficiency in C–C bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) or ionic liquids improve cyclization kinetics .
What strategies resolve contradictions in biological activity across cell lines?
Q. Advanced
- Dose-response assays : Establish IC₅₀ values for each cell line (e.g., MGC-803 vs. PC3) to identify selective toxicity thresholds .
- Structural analogs : Modify substituents (e.g., trifluoromethyl or isoxazole moieties) to enhance specificity .
- Mechanistic studies : Compare target engagement (e.g., FAK inhibition vs. tubulin disruption) using Western blotting or enzymatic assays .
How are thieno[2,3-d]pyrimidine derivatives evaluated for antimicrobial activity?
Q. Basic
- Agar dilution : Test bacterial/fungal strains (e.g., S. aureus, C. albicans) at 10–100 µg/mL concentrations .
- MIC/MBC determination : Compare derivatives with standard drugs (e.g., ciprofloxacin) .
- Structure-activity trends : Electron-withdrawing groups (e.g., –CF₃) enhance membrane penetration .
What role do spirocyclic conformations play in target selectivity?
Q. Advanced
- Steric effects : Cyclobutane rigidity restricts rotational freedom, improving fit into hydrophobic pockets (e.g., FAK’s ATP-binding site) .
- Intermolecular contacts : Thieno ring sulfur (S7) forms non-covalent bonds (3.4–3.9 Å) with residues like Ile7 or Val115 in DHFR, influencing folate vs. flipped binding modes .
- Comparative modeling : Overlay with benzo[f]quinazoline or pyrrolo[2,3-d]pyrimidine scaffolds to rationalize selectivity .
How are nucleoside analogs of thieno[2,3-d]pyrimidine synthesized?
Q. Advanced
- Ribofuranosyl conjugation : Silylated bases react with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose under SnCl₄ catalysis .
- Dehydrazination : Oxidative removal of hydrazine groups from 4-hydrazino derivatives in alkaline media .
- Cytidine analogs : Tested for antiviral activity via polymerase inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
